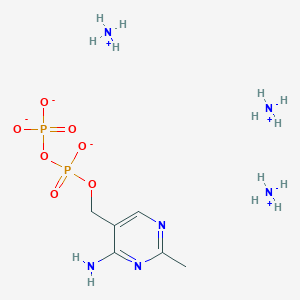
(S)-3-Ethylmorpholine
Vue d'ensemble
Description
(S)-3-Ethylmorpholine, also known as (S)-3-ethyl-4-morpholineethanol, is an organic compound belonging to the morpholine family. It is a chiral molecule with a molecular formula of C7H15NO and a molecular weight of 131.21 g/mol. The compound is a clear, colorless liquid with a mild, sweet odor. It is soluble in water, alcohols, ethers, and benzene, but insoluble in fixed oils and hydrocarbons. (S)-3-Ethylmorpholine is used in various applications in the chemical industry, including as a solvent for organic and inorganic compounds, as a raw material for the synthesis of other organic compounds, and as a catalyst for organic reactions.
Applications De Recherche Scientifique
Energetic Effects of Alkyl Groups
A thermochemical study investigated the energetic effects of alkyl groups, such as methyl and ethyl, on the morpholine structure, including compounds like N-ethylmorpholine. This study involved calorimetric techniques and computational calculations to understand the effects of replacing the hydrogen of the amino group with an alkyl group in the morpholine scaffold (Freitas et al., 2017).
Conversion into [2(-dialkylamino)vinyl]triphenylphosphonium Salts
N-ethylmorpholine, among other tertiary amines, can be converted into [2-(dialkylamino)vinyl]triphenylphosphonium salts through halogenation. This process yields crystalline tetraphenylborates, demonstrating the compound's potential in creating specific chemical structures (Vorbrüggen & Krolikiewicz, 1993).
Polymerization of 3-Ethyl-3-(acryloyloxy)methyloxetane
A study showcased the polymerization of Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer with an oxetane group, via Atom Transfer Radical Polymerization (ATRP). This process, involving compounds related to ethylmorpholine, was significant for the development of specific polymers (Singha, Ruiter, & Schubert, 2005).
NMR Studies of N-Ethylmorpholine
Gas and solution phase NMR studies of N-ethylmorpholine provided insights into intramolecular effects on ring inversion rate constants. This research is critical in understanding the molecular behavior of N-ethylmorpholine in different phases and environments (Tafazzoli, Gerrard, True, & Lemaster, 1994).
Adsorption of Ethylparaben from Wastewater
Fe3O4@SiO2 nanoparticles functionalized with 3-aminopropyltriethoxysilane were used to remove Ethylparaben (EtP) from aqueous solutions. This application shows the role of related compounds in environmental remediation and wastewater treatment (Sheikhmohammadi et al., 2019).
Antiproliferative and Toxic Bio-Activities
Copper(II) and nickel(II) metal complexes with ethylmorpholine substituted citronellal thiosemicarbazone were synthesized and characterized. These compounds demonstrated significant biological activity, including proliferation inhibition on human cell lines, highlighting their potential in medical research (Belicchi-Ferrari et al., 2010).
Propriétés
IUPAC Name |
(3S)-3-ethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWQBSRIAGTJT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650925 | |
| Record name | (3S)-3-Ethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Ethylmorpholine | |
CAS RN |
748117-01-3 | |
| Record name | (3S)-3-Ethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-Ethylmorpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

